molecular formula C13H16F3N3O2 B1331584 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid CAS No. 1031929-07-3

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid

Cat. No.: B1331584
CAS No.: 1031929-07-3
M. Wt: 303.28 g/mol
InChI Key: FFNJZDCULOBDBY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid typically involves multiple steps, including the formation of the pyridine and piperazine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.

Chemical Reactions Analysis

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action for 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)10-1-2-11(17-9-10)19-7-5-18(6-8-19)4-3-12(20)21/h1-2,9H,3-8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNJZDCULOBDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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